molecular formula C18H15F2NO3S B14994418 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-(p-tolyl)benzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-(p-tolyl)benzamide

Cat. No.: B14994418
M. Wt: 363.4 g/mol
InChI Key: HHTFFNNTGVPLQI-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUORO-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, fluorinated benzamide, and a methylphenyl group

Preparation Methods

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUORO-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then oxidized to introduce the dioxido groups. Subsequent steps involve the introduction of the difluorobenzamide and methylphenyl groups through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUORO-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUORO-N-(4-METHYLPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUORO-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUORO-N-(4-METHYLPHENYL)BENZAMIDE include other thiophene derivatives and fluorinated benzamides. What sets this compound apart is its unique combination of functional groups, which confer specific properties and reactivity. For example, the presence of both dioxido and difluoro groups can enhance its stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H15F2NO3S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C18H15F2NO3S/c1-12-5-7-13(8-6-12)21(14-9-10-25(23,24)11-14)18(22)17-15(19)3-2-4-16(17)20/h2-10,14H,11H2,1H3

InChI Key

HHTFFNNTGVPLQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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